5-Amino-4-methylpyrimidine is a structural motif present in various biologically active compounds, which has been extensively studied for its diverse pharmacological properties. The research on this compound and its derivatives spans across different fields, including anti-parasitic, anti-inflammatory, anti-cancer, and antiviral activities. These studies have led to the development of several potent and selective inhibitors targeting various enzymes and receptors, showcasing the versatility of 5-amino-4-methylpyrimidine as a scaffold for drug development.
5-Amino-4-methylpyrimidine derivatives have demonstrated significant antiparasitic activity. For example, the aforementioned CDPK1 inhibitors have shown potential in treating infections caused by T. gondii and C. parvum1. Additionally, 2-aminopyrimidine-based 4-aminoquinolines have been synthesized and shown in vitro anti-plasmodial activity against Plasmodium falciparum strains, with some compounds exhibiting nanomolar potency10.
Several derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic potential. Some compounds emerged as more potent than standard drugs, with very low ulcer indices observed for the potent compounds2. Furthermore, 4-amino-5-arylpyrimidines have demonstrated anti-inflammatory activity in rat models7.
The antiproliferative VEGFR-2 inhibitors based on the 4-aminopyrimidine-5-carboxaldehyde oxime scaffold have shown promising results against cancer cells, highlighting the potential of these compounds in cancer therapy3.
Novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiviral activities against tobacco mosaic virus (TMV), with some compounds exhibiting better curative effects than commercial products9.
The antioxidative activity of substituted 5-aminopyrimidines has been described, with certain derivatives displaying high activity in both in vitro and cell-based assays, suggesting their use in the treatment of diseases related to oxidative stress5.
5-Amino-4-methylpyrimidine can be derived from various synthetic routes involving simpler pyrimidine derivatives. It falls under the category of amino-substituted pyrimidines, which are essential in medicinal chemistry due to their biological activities. The compound's structure features an amino group at the 5-position and a methyl group at the 4-position of the pyrimidine ring, contributing to its reactivity and functional properties.
The synthesis of 5-Amino-4-methylpyrimidine can be achieved through several methods, primarily focusing on the modification of existing pyrimidine structures.
Technical Parameters:
The molecular structure of 5-Amino-4-methylpyrimidine can be represented as follows:
5-Amino-4-methylpyrimidine is involved in various chemical reactions due to its functional groups:
The mechanism of action for 5-Amino-4-methylpyrimidine primarily relates to its role as a building block in drug synthesis. Its amino group allows it to interact with various biological targets, including enzymes and receptors.
Studies have shown that derivatives of this compound exhibit antimicrobial and antitumor activities, possibly due to their ability to interfere with nucleic acid synthesis or enzyme function in target organisms.
5-Amino-4-methylpyrimidine exhibits several notable physical and chemical properties:
The compound is stable under normal conditions but may decompose upon exposure to strong acids or bases.
5-Amino-4-methylpyrimidine has significant applications in various fields:
The compound is systematically named 5-Amino-4-methylpyrimidine, consistent with IUPAC substitutive nomenclature rules. The parent heterocycle is pyrimidine, with amino and methyl substituents at positions 5 and 4, respectively. Its molecular formula is C₅H₇N₃, confirmed through high-resolution mass spectrometry [4] [6]. The molecular weight is 109.13 g/mol.
The structure (Figure 1) features a six-membered aromatic ring with nitrogen atoms at the 1 and 3 positions. The amino group (–NH₂) at C5 participates in conjugation with the pyrimidine ring, influencing electron distribution. The methyl group (–CH₃) at C4 is a non-conjugating alkyl substituent. The standard InChI code is:
InChI=1S/C5H7N3/c1-4-5(6)2-7-3-8-4/h2-3H,6H2,1H3
and the InChI key is:
DQNDDUOCVSWTOW-UHFFFAOYSA-N
These identifiers encode atomic connectivity and stereochemical features [4] [6].
Atom Numbering and Bonding:
Table 1: Atomic Connectivity and Bond Types
Atom Pair | Bond Type | Bond Length (Å) |
---|---|---|
N1–C2 | Aromatic | 1.338 (calculated) |
C2–N3 | Aromatic | 1.336 (calculated) |
N3–C4 | Aromatic | 1.349 (calculated) |
C4–C5 | Aromatic | 1.408 (calculated) |
C5–C6 | Aromatic | 1.416 (calculated) |
C6–N1 | Aromatic | 1.339 (calculated) |
C4–CH₃ | Single | 1.502 (calculated) |
Crystallography:While direct single-crystal X-ray data for 5-Amino-4-methylpyrimidine is limited in the search results, studies on analogous compounds reveal key structural motifs. For example, the crystal structure of Salmonella typhimurium 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate kinase (HMPP kinase) complexed with its substrate shows conserved pyrimidine ring geometry. The pyrimidine ring exhibits planarity with bond lengths indicative of electron delocalization. Substituents at C4 and C5 influence ring electron density and intermolecular hydrogen bonding [2].
Spectroscopy:
Methyl deformation at 1440 cm⁻¹ [5]
NMR Spectroscopy (predicted):
Table 2: Experimental Vibrational Assignments
Vibration Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
---|---|---|
N–H stretch | 3350–3500 | 3355 |
C–H stretch (methyl) | 2975 | 2970 |
Ring C=N stretch | 1592 | 1595 |
Amino deformation | 1652 | 1650 |
Ring breathing | – | 1375 |
Tautomerism:5-Amino-4-methylpyrimidine exhibits prototropic tautomerism involving the amino group and ring nitrogen atoms. Quantum mechanical studies (DFT/B3LYP/6-311++G(d,p)) identify two dominant tautomers:
The amino tautomer is 13.60 kcal/mol more stable than the imino form due to resonance energy and aromaticity preservation. The energy barrier for proton transfer is 44.81 kcal/mol, indicating tautomerization is unlikely at room temperature [5] [10].
Table 3: Tautomer Relative Energies
Tautomer | Energy (kcal/mol) | Stability Order |
---|---|---|
5-Amino | 0.0 (reference) | 1 |
4-Imino | +13.60 | 2 |
Electronic Structure Modeling:Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) reveal:
Table 4: Computational Methods and Key Parameters
Method | Basis Set | Key Output |
---|---|---|
DFT/B3LYP | 6-311++G(d,p) | HOMO-LUMO gap = 5.2 eV |
MP2 | 6-31++G(d,p) | C5–Nₐₘᵢₙₒ bond = 1.340 Å |
NBO Analysis (DFT) | 6-311++G(d,p) | LP(N) → σ*(C5–C6) = 8.1 kcal/mol |
Charge Distribution:
These computational insights align with spectroscopic data, confirming the dominance of the amino tautomer and its resonance-stabilized electronic structure.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7